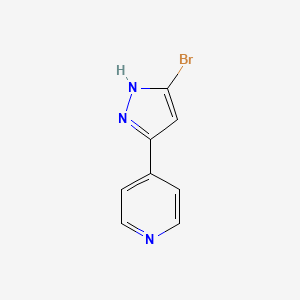

4-(5-bromo-1H-pyrazol-3-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H6BrN3 |

|---|---|

Molecular Weight |

224.06 g/mol |

IUPAC Name |

4-(5-bromo-1H-pyrazol-3-yl)pyridine |

InChI |

InChI=1S/C8H6BrN3/c9-8-5-7(11-12-8)6-1-3-10-4-2-6/h1-5H,(H,11,12) |

InChI Key |

DWVSQBAUYHTSRQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC=C1C2=NNC(=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 5 Bromo 1h Pyrazol 3 Yl Pyridine and Analogous Scaffolds

Strategies for Constructing the Pyrazolyl-Pyridine Connectivity

The assembly of the pyrazolyl-pyridine backbone is a critical step in the synthesis of the target compound. Chemists have developed two primary retrosynthetic approaches to achieve this, each with its own set of advantages and common starting materials.

Formation of the Pyridine (B92270) Ring onto a Pre-existing Pyrazole (B372694) Moiety

A prevalent method for synthesizing pyrazolopyridines involves the annulation of a pyridine ring onto a suitably substituted pyrazole. chim.it This approach often utilizes 5-aminopyrazoles as key building blocks. These compounds can react with various 1,3-dielectrophiles to construct the pyridine ring. nih.gov For instance, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds is a well-established method for forming the pyridine portion of the fused heterocyclic system. nih.gov The regioselectivity of this reaction can be influenced by the nature of the substituents on the 1,3-dicarbonyl compound. nih.gov

Another notable example is the Gould-Jacobs reaction, which employs diethyl 2-(ethoxymethylene)malonate to construct the pyridine ring, often resulting in a 4-chloro-1H-pyrazolo[3,4-b]pyridine derivative after treatment with phosphorus oxychloride (POCl3). nih.gov This chloro-substituted intermediate can then be further functionalized.

Formation of the Pyrazole Ring onto a Pre-existing Pyridine Moiety

An alternative and equally important strategy involves the construction of the pyrazole ring onto a pyridine scaffold. chim.it This approach typically starts with a substituted pyridine derivative that bears reactive functional groups positioned to facilitate the formation of the five-membered pyrazole ring.

A common method involves the reaction of a hydrazine (B178648) derivative with a pyridine compound containing a β-dicarbonyl or an equivalent synthon. youtube.com For example, a 2-halopyridine substituted at the 3-position with a formyl, keto, ester, or cyano group can react with hydrazine to form the pyrazolo[3,4-b]pyridine core. nih.gov One specific synthesis of 5-bromo-1H-pyrazolo[3,4-b]pyridine starts from 5-bromo-2-fluoropyridine-3-carboxaldehyde, which is treated with hydrazine in ethanol (B145695) to yield the desired product. chemicalbook.com This reaction proceeds via nucleophilic attack of the hydrazine at the aldehyde, followed by intramolecular cyclization and elimination of hydrogen fluoride.

Targeted Synthesis of Brominated Pyrazole Derivatives

The introduction of a bromine atom at a specific position of the pyrazole ring is a crucial step in the synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine. Several methods have been developed for the halogenation of pyrazoles, each offering different levels of regioselectivity and compatibility with various functional groups.

Direct Halogenation Approaches (e.g., Bromination with N-Bromosuccinimide)

Direct bromination of the pyrazole ring is a common and often efficient method. N-Bromosuccinimide (NBS) is a widely used reagent for this purpose. nih.govorganic-chemistry.org The reaction conditions, such as the solvent and the presence of a catalyst, can influence the outcome of the bromination. researchgate.net For instance, the bromination of pyrazoles with NBS can be carried out in various organic solvents like carbon tetrachloride, chloroform, or ethyl acetate (B1210297). researchgate.net The use of N-halosuccinimides (NXS) in general provides an effective metal-free method for the C-H halogenation of pyrazoles, often at room temperature. beilstein-archives.org Studies have shown that dimethyl sulfoxide (B87167) (DMSO) can act as both a solvent and a catalyst in these reactions. beilstein-archives.org

| Reagent | Substrate | Conditions | Product | Yield | Reference |

| N-Bromosuccinimide (NBS) | 3-Aryl-1H-pyrazol-5-amines | DMSO, room temperature | 4-Bromo-3-aryl-1H-pyrazol-5-amines | Moderate to excellent | beilstein-archives.org |

| N-Bromosuccinimide (NBS) | Pyrazoles | CCl4 or water | 4-Bromopyrazoles | Excellent | researchgate.net |

| N-Bromosuccinimide (NBS) | N-substituted 3-methyl-2-pyrazolin-5-one | Chloroform, photolysis | N-substituted 3-methyl-4-bromo-2-pyrazolin-5-ones | Varies | nih.gov |

Synthesis via Halogenated Pyrazole or Pyridine Precursors

An alternative to direct bromination is to start the synthesis with a precursor that already contains the desired halogen atom. This can involve using either a brominated pyrazole or a brominated pyridine derivative as a starting material. For example, the synthesis of 5-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carbonitrile utilizes a pre-brominated pyrazole moiety. uni.lu

This strategy allows for greater control over the position of the bromine atom, as the halogen is incorporated into one of the building blocks before the final ring system is constructed. This can be particularly advantageous when direct bromination of the final pyrazolopyridine scaffold lacks regioselectivity or leads to undesired side products.

| Starting Material | Reaction | Product | Reference |

| 5-Bromo-2-fluoropyridine-3-carboxaldehyde | Reaction with hydrazine | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | chemicalbook.com |

| 4-Bromopyrazole | N-alkylation | N-alkyl-4-bromopyrazoles | researchgate.net |

Iodination and Subsequent Transformations for Bromine Introduction

A specific example involves the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine with iodine to produce 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine. growingscience.com While this particular example showcases an iodination of an already brominated compound for further functionalization, the principle of using iodo-intermediates is a valuable tool in heterocyclic synthesis. The greater reactivity of the carbon-iodine bond compared to the carbon-bromine bond can allow for selective transformations.

| Reagent | Substrate | Product | Reference |

| Iodine | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | growingscience.com |

| I2/CAN | 1-Aryl-3-CF3-1H-pyrazoles | 1-Aryl-4-iodo-3-CF3-1H-pyrazoles | nih.gov |

| 1. n-BuLi, 2. I2 | 1-Aryl-3-CF3-1H-pyrazoles | 1-Aryl-5-iodo-3-CF3-1H-pyrazoles | nih.gov |

Key Reaction Mechanisms and Methodological Advancements in Synthesis

The construction of the this compound scaffold and its analogs relies on a variety of powerful synthetic transformations. These include palladium-catalyzed cross-coupling reactions, cyclization strategies, and oxidative processes, each offering unique advantages in terms of substrate scope, efficiency, and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds, providing a versatile platform for the synthesis and functionalization of pyrazole and pyridine ring systems.

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between a halide (or triflate) and an organoboron compound, catalyzed by a palladium complex. This reaction has been successfully applied to the synthesis of various substituted pyrazoles. For instance, the coupling of halogenated aminopyrazoles with a range of aryl, heteroaryl, and styryl boronic acids or esters has been developed. acs.org A study demonstrated that bromo and chloro derivatives of pyrazoles were often superior to iodo derivatives in these reactions, as they showed a reduced tendency for dehalogenation side reactions. acs.org

The reaction conditions for Suzuki-Miyaura coupling of pyrazoles typically involve a palladium catalyst, such as Pd(PPh₃)₄, and a base, like sodium carbonate, in a solvent mixture such as 1,4-dioxane (B91453) and water. researchgate.net The choice of catalyst and ligands is crucial for the success of the reaction, especially when dealing with unprotected nitrogen-rich heterocycles like pyrazoles. The use of specific precatalysts has been shown to facilitate the coupling of variously substituted indazole, benzimidazole, pyrazole, and indole (B1671886) halides under mild conditions. nih.gov

| Catalyst/Ligand System | Substrate Scope | Key Advantages |

| Pd(PPh₃)₄ / Na₂CO₃ | Halogenated aminopyrazoles, aryl/heteroaryl boronic acids | Good yields, well-established conditions. |

| XPhos Pd G2 precatalyst | 4-bromo-3,5-dinitro-1H-pyrazole, various boronic acids | Efficient for sterically demanding and electron-rich/deficient partners. rsc.org |

| Pd-NHC catalysis | N-acylpyrroles and pyrazoles | Enables coupling of planar amides through electronic activation. acs.org |

It is important to note that the acidity of the pyrazole NH group can influence the reaction's outcome. The formation of N-azolyl palladium complexes can sometimes inhibit the catalytic cycle, particularly with more acidic substrates. nih.gov

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction is particularly useful for the synthesis of 4-aminopyrazole derivatives, which are important pharmacophores. nih.gov The development of various generations of catalyst systems has expanded the scope of this reaction to include a wide range of amines and aryl coupling partners under increasingly mild conditions. wikipedia.org

For the C4-amination of 4-halo-1H-1-tritylpyrazoles, palladium-catalyzed coupling using tBuDavePhos as a ligand has proven effective for aryl- and alkylamines that lack a β-hydrogen atom. nih.gov In contrast, for alkylamines possessing a β-hydrogen, copper(I)-catalyzed amination of 4-iodo-1H-1-tritylpyrazole is often more favorable. nih.govresearchgate.net The choice of the halogen on the pyrazole ring can also be critical, with 4-bromo-1-tritylpyrazole often being more effective than the corresponding iodo or chloro derivatives in palladium-catalyzed reactions. nih.gov

Challenges in Buchwald-Hartwig couplings involving pyrazoles can arise. For example, the free NH group of an unprotected 4-iodopyrazole (B32481) can participate in the reaction, potentially leading to polymerization. researchgate.net Therefore, protection of the pyrazole NH group is often a necessary strategy to achieve the desired coupling product. researchgate.net

| Catalyst/Ligand | Substrate 1 | Substrate 2 | Key Findings |

| Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-tritylpyrazole | Amines lacking a β-hydrogen | Good yields, microwave irradiation can expedite the reaction. nih.gov |

| CuI | 4-Iodo-1H-1-tritylpyrazole | Alkylamines with a β-hydrogen | Complementary to palladium-catalyzed methods. nih.govresearchgate.net |

| Pd catalysts / Xantphos | Pyridyl 2-amino pyrimidine (B1678525) | 4-Iodopyrazole | Potential for dehalogenation of the iodopyrazole. researchgate.net |

Cyclization Reactions Involving Hydrazines or Thiosemicarbazides

The construction of the pyrazole ring itself is often achieved through the cyclization of a suitable precursor containing a hydrazine or a related moiety. A common and versatile method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. nih.govorganic-chemistry.org This approach allows for the synthesis of a wide variety of substituted pyrazoles by varying the substituents on both the dicarbonyl and hydrazine components.

Microwave-assisted synthesis has been employed for the direct N-heterocyclization of hydrazines with metal-acetylacetonates and -dibenzylideneacetonates, providing trisubstituted pyrazoles in a single step without the need for a base or other additives. nih.gov Another strategy involves the electrophilic cyclization of α,β-alkynic hydrazones, prepared from the reaction of hydrazines with propargyl aldehydes and ketones, using molecular iodine to yield 4-iodopyrazoles. nih.gov This method is tolerant of a wide range of functional groups. nih.gov

Three-component reactions involving hydrazines, aldehydes, and a third component like malononitrile (B47326) or a β-ketoester offer an efficient route to highly substituted pyrazoles. beilstein-journals.org These reactions often proceed through the in situ formation of intermediates that then undergo cyclization. beilstein-journals.org

| Starting Materials | Reagents/Conditions | Product Type |

| Hydrazines, metal-acetylacetonates | Microwave irradiation | 1,3,5-Trisubstituted pyrazoles |

| α,β-Alkynic hydrazones | Molecular iodine, NaHCO₃ | 4-Iodopyrazoles |

| Hydrazines, aldehydes, malononitrile | Various catalysts | Persubstituted pyrazoles |

| β-Bromocarbonyl compounds, 2-(propane-2-ylidene)thiosemicarbazide | Hantzsch thiazole (B1198619) synthesis, then cyclization | (Thiazol-2-yl)pyrazoles beilstein-journals.org |

Gould-Jacobs Reaction and its Derivatives for Pyrazolopyridine Core Formation

The Gould-Jacobs reaction is a classic method for the synthesis of quinolines and their 4-hydroxy derivatives. wikipedia.org A key adaptation of this reaction for the synthesis of pyrazolopyridine scaffolds involves the substitution of aniline (B41778) with an aminopyrazole. mdpi.com Specifically, 3-aminopyrazole (B16455) or its derivatives can react with diethyl 2-(ethoxymethylene)malonate. mdpi.com The reaction proceeds through the initial attack of the amino group of the pyrazole on the enol ether, followed by cyclization and elimination of ethanol to form the pyrazolopyridine core. mdpi.com

This reaction typically yields 4-hydroxy-1H-pyrazolo[3,4-b]pyridines. If a 4-chloro derivative is desired, a dehydrating agent like phosphorus oxychloride (POCl₃) is often included in the reaction mixture. mdpi.com While the Gould-Jacobs reaction is a straightforward method for accessing the pyrazolopyridine core, its versatility can be limited by the availability of substituted aminopyrazoles. mdpi.com High temperatures are often required for the intramolecular cyclization step. ablelab.eu

A pseudo-six-component reaction has been developed for the synthesis of tetrahydrodipyrazolopyridines, which involves the condensation of an aryl aldehyde, hydrazine hydrate, ethyl acetoacetate, and urea. chemmethod.com This one-pot reaction proceeds through the formation of a pyrazolone (B3327878) intermediate, which then undergoes further reactions to build the complex heterocyclic system. chemmethod.com

Oxidative Dehydrogenation Processes

Oxidative dehydrogenation is a key strategy for the aromatization of pyrazoline intermediates to form pyrazoles. Pyrazolines are often formed as the initial products in cyclization reactions, and a subsequent oxidation step is required to generate the stable aromatic pyrazole ring. mdpi.com

Various oxidizing agents can be employed for this transformation. For example, pyrazolines can be oxidized to pyrazoles by heating them in DMSO under an oxygen atmosphere. organic-chemistry.org Another approach involves the oxidative dehydrogenative coupling of pyrazol-5-amines, which can lead to the formation of azopyrrole derivatives through C–I and N–N bond formation. nih.gov In this process, tert-butyl hydroperoxide (TBHP) can act as the oxidant. nih.gov

The choice of oxidant and reaction conditions is crucial for achieving the desired product selectively. For instance, in some cases, in situ oxidation occurs during the reaction, such as in the one-pot synthesis of 1,3,5-triarylpyrazoles from chalcones and arylhydrazines, where an additional oxidizing reagent is not required. mdpi.com

Optimization of Synthetic Pathways and Reaction Conditions

The efficiency and outcome of pyrazole synthesis are highly dependent on the careful control of reaction parameters. Key factors that are often optimized include the choice of solvent, reaction temperature, and the catalytic system employed.

Role of Solvent Systems and Temperature Regulation

The selection of an appropriate solvent system and the precise regulation of temperature are paramount in the synthesis of pyrazole derivatives. These parameters can significantly influence reaction rates, yields, and even the regioselectivity of the reaction. mdpi.com

The synthesis of pyrazoles often involves condensation reactions, for instance, between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.com The solvent's polarity, proticity, and boiling point can affect the solubility of reactants and intermediates, as well as the stability of transition states. For example, in the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, a multicomponent reaction, various solvents were tested to optimize the yield. researchgate.net The results, as summarized in the table below, demonstrate the profound impact of the solvent on the reaction's success.

| Solvent | Yield (%) | Reaction Time (min) |

|---|---|---|

| H2O | 85 | 40 |

| EtOH | 92 | 30 |

| MeOH | 80 | 45 |

| CH3CN | 75 | 60 |

| DCM | 60 | 90 |

| Toluene | 50 | 120 |

| Solvent-free | 70 | 50 |

Temperature is another critical variable. While some reactions proceed efficiently at room temperature, others require heating to overcome activation energy barriers. mdpi.com For instance, the synthesis of certain trifluoromethylated pyrazole derivatives showed an improved yield when the temperature was increased to 60 °C. nih.gov However, exceeding this optimal temperature led to a decrease in yield, highlighting the need for precise temperature control. nih.gov In the four-component synthesis of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, the reaction at 50 °C provided the highest yield. researchgate.net

Catalyst Selection and Ligand Engineering for Enhanced Efficiency

Catalysts play a pivotal role in modern organic synthesis, and the preparation of pyrazoles is no exception. A wide range of catalysts, from simple acids and bases to complex transition metal systems, have been employed to facilitate pyrazole formation. mdpi.comnih.gov The choice of catalyst can dramatically influence reaction times, yields, and selectivity.

For instance, in the synthesis of polysubstituted 4-difluoromethyl and perfluoroalkyl pyrazole derivatives, various Lewis acid catalysts were screened. nih.gov Scandium(III) triflate (Sc(OTf)₃) emerged as the most effective catalyst, affording a 97% yield in the presence of DBU as a base. nih.gov Copper catalysts are also widely used. In the synthesis of pyrazole derivatives via aerobic cyclization of β,γ-unsaturated hydrazones, CuOTf demonstrated the best performance compared to other copper salts like CuOAc, CuBr, and Cu(OTf)₂. nih.gov

The efficiency of metal-catalyzed reactions can be further enhanced through ligand engineering. Ligands coordinate to the metal center and modify its electronic and steric properties, thereby influencing its catalytic activity and selectivity. In the context of pyrazole synthesis, ligand design has been instrumental in developing highly efficient catalytic systems. For example, the use of tBuBrettPhos as a ligand in the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives resulted in very good yields of N-arylpyrazoles. organic-chemistry.org

The table below presents a selection of catalysts and ligands used in various pyrazole syntheses, illustrating the diversity of approaches and the continuous efforts to improve catalytic efficiency.

| Reaction Type | Catalyst | Ligand (if applicable) | Key Finding | Reference |

|---|---|---|---|---|

| Synthesis of polysubstituted 4-difluoromethyl pyrazoles | Sc(OTf)₃ | - | Best performance with 97% yield. | nih.gov |

| Aerobic cyclization of β,γ-unsaturated hydrazones | CuOTf | - | Showed the best performance compared to other Cu catalysts. | nih.gov |

| Coupling of aryl triflates with pyrazoles | Palladium | tBuBrettPhos | Provided N-arylpyrazoles in very good yields. | organic-chemistry.org |

| Synthesis of 3-CF₃-pyrazoles | AgOTf | - | Highly regioselective formation with exceptional yields. | mdpi.com |

| Condensation of 1,3-diketones with arylhydrazines | - | - | Efficient at room temperature in N,N-dimethylacetamide. | mdpi.com |

Chemical Reactivity and Derivatization Strategies for 4 5 Bromo 1h Pyrazol 3 Yl Pyridine

Reactivity of the Bromine Moiety for Subsequent Functionalization

The bromine atom at the C5 position of the pyrazole (B372694) ring is a key site for introducing molecular diversity. Its reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a wide array of derivatives.

Transition Metal-Catalyzed C-C Bond Formation at the Bromine Site.heteroletters.orgacs.org

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the bromine atom in 4-(5-bromo-1H-pyrazol-3-yl)pyridine serves as an excellent handle for such transformations. nih.govrsc.orgrsc.org Palladium-catalyzed reactions, in particular, have been widely employed. For instance, the Suzuki-Miyaura coupling, which pairs an organoboron compound with an organohalide, can be used to introduce various aryl and heteroaryl substituents at the C5 position.

These reactions typically employ a palladium catalyst, such as palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), in the presence of a suitable ligand and a base. heteroletters.org The choice of ligand is critical for the efficiency and selectivity of the reaction. For example, the use of specific phosphine (B1218219) ligands can significantly enhance the reaction yields and scope. heteroletters.org The reaction conditions, including the solvent, temperature, and base, are also crucial parameters that need to be optimized for each specific substrate combination.

Similarly, other palladium-catalyzed cross-coupling reactions, such as the Heck, Sonogashira, and Stille couplings, can be envisioned for the derivatization of the bromo-pyrazole moiety, allowing for the introduction of alkenyl, alkynyl, and organotin groups, respectively. These reactions expand the range of accessible derivatives from the this compound scaffold.

A summary of representative transition metal-catalyzed C-C bond formation reactions is presented in the table below.

| Coupling Reaction | Reagent | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd catalyst, ligand, base | 5-Aryl-pyrazole derivative |

| Heck | Alkene | Pd catalyst, base | 5-Alkenyl-pyrazole derivative |

| Sonogashira | Terminal alkyne | Pd/Cu catalyst, base | 5-Alkynyl-pyrazole derivative |

| Stille | Organotin reagent | Pd catalyst | 5-Organostannyl-pyrazole derivative |

Potential for Nucleophilic Substitution Reactions

While less common than transition metal-catalyzed cross-coupling reactions for aryl bromides, nucleophilic aromatic substitution (SNA) could potentially occur at the bromine-bearing carbon of the pyrazole ring under specific conditions. The feasibility of such reactions depends on the electronic nature of the pyrazole ring and the presence of activating groups. The electron-withdrawing character of the adjacent nitrogen atoms in the pyrazole ring may render the C5 position susceptible to attack by strong nucleophiles.

Potential nucleophiles could include alkoxides, thiolates, and amines. However, the reaction conditions would likely need to be harsh, involving high temperatures and strong bases, which might lead to competing side reactions or decomposition of the starting material. The regioselectivity of such reactions would also need to be carefully considered, as attack at other positions on the heterocyclic rings could be possible. Further investigation is required to fully explore the scope and limitations of nucleophilic substitution reactions for the functionalization of this compound.

Reactivity and Functionalization of the Pyrazole N-H Moiety

The pyrazole ring contains a reactive N-H moiety that can be readily functionalized through various reactions, including alkylation, arylation, and acylation. This provides another avenue for introducing structural diversity into the this compound scaffold.

N-Alkylation and N-Arylation Strategies.heteroletters.orgacs.org

The nitrogen atom of the pyrazole ring can be alkylated using a variety of alkylating agents, such as alkyl halides or sulfates, in the presence of a base. beilstein-journals.org The choice of base and solvent can influence the regioselectivity of the alkylation, as pyrazoles can exist in two tautomeric forms, potentially leading to the formation of two different N-alkylated isomers. nih.gov However, in many cases, one isomer is preferentially formed due to steric or electronic effects. beilstein-journals.org For instance, the N-alkylation of substituted pyrazoles often favors the less sterically hindered nitrogen atom. acs.org

N-arylation of the pyrazole ring can be achieved through copper-catalyzed or palladium-catalyzed cross-coupling reactions with aryl halides or arylboronic acids. acs.orgresearchgate.netmdpi.com The Ullmann condensation, a classical copper-catalyzed reaction, has been successfully used for the N-arylation of various nitrogen-containing heterocycles, including pyrazoles. acs.org More modern methods, such as the Buchwald-Hartwig amination, which utilizes palladium catalysts, offer milder reaction conditions and a broader substrate scope. mdpi.com These N-arylation strategies allow for the introduction of a wide range of substituted and unsubstituted aryl groups onto the pyrazole nitrogen.

The table below summarizes common N-alkylation and N-arylation methods for the pyrazole ring.

| Reaction | Reagent | Catalyst/Base | Product |

| N-Alkylation | Alkyl halide | Base (e.g., NaH, K2CO3) | N-Alkylpyrazole |

| N-Arylation (Ullmann) | Aryl halide | Cu catalyst, base | N-Arylpyrazole |

| N-Arylation (Buchwald-Hartwig) | Aryl halide | Pd catalyst, ligand, base | N-Arylpyrazole |

| N-Arylation (Chan-Lam) | Arylboronic acid | Cu catalyst, base | N-Arylpyrazole |

Selective Protection and Deprotection of the Pyrazole Nitrogen.nih.gov

In multi-step syntheses, it is often necessary to protect the pyrazole N-H group to prevent unwanted side reactions during subsequent transformations. A variety of protecting groups can be employed for this purpose, with the choice depending on the specific reaction conditions to be used later in the synthetic sequence.

Common protecting groups for the pyrazole nitrogen include the Boc (tert-butyloxycarbonyl) group, which can be introduced using di-tert-butyl dicarbonate (B1257347) and removed under acidic conditions or with sodium borohydride (B1222165) in ethanol (B145695). arkat-usa.org Another useful protecting group is the SEM (2-(trimethylsilyl)ethoxymethyl) group, which can be introduced and later removed under acidic conditions. nih.gov The THP (tetrahydropyranyl) group has also been utilized for the protection of pyrazoles. rsc.org

The ability to selectively protect and deprotect the pyrazole nitrogen is crucial for controlling the regioselectivity of subsequent functionalization steps. For example, by protecting the N-H group, reactions can be directed specifically to the bromine atom or the pyridine (B92270) ring. Following the desired transformation, the protecting group can be removed to regenerate the N-H moiety, which can then be further functionalized if needed.

Chemical Modifications of the Pyridine Ring System

The pyridine ring of this compound also presents opportunities for chemical modification, although it is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. However, functionalization can be achieved through various strategies.

One approach to modifying the pyridine ring is through nucleophilic aromatic substitution, particularly if there are suitable leaving groups present on the ring. Alternatively, directed ortho-metalation (DoM) can be employed, where a directing group on the pyridine ring facilitates deprotonation at an adjacent position, followed by quenching with an electrophile.

Furthermore, Suzuki-Miyaura cross-coupling reactions can be utilized to introduce aryl or heteroaryl substituents onto the pyridine ring, provided a suitable halide or triflate is present on the pyridine. nih.gov This allows for the synthesis of complex biaryl and heteroaryl structures. The specific conditions for these reactions would need to be carefully optimized to achieve the desired transformation without affecting the bromo-pyrazole moiety.

Introduction and Transformation of Side Chains (e.g., Carboxylic Acid Derivatives)

The functionalization of this compound through the introduction and subsequent transformation of side chains is a key strategy for creating diverse derivatives. A primary focus in this area is the synthesis of carboxylic acid derivatives, which are valuable intermediates for further chemical modifications.

One common approach involves the introduction of a cyano group (-CN), which can then be hydrolyzed to a carboxylic acid (-COOH). For instance, related pyrazole compounds have been functionalized by introducing a cyano group, which is then converted to a carboxylic acid. The synthesis of 5-cyano-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid from its corresponding ethyl ester via hydrolysis demonstrates the viability of this transformation on a bromopyrazole core. prepchem.com

Another strategy is the direct introduction of a carboxyl group or its ester precursor. The Knorr pyrazole synthesis, a foundational method, involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines, which can be adapted to build pyrazole rings already bearing carboxylic ester groups.

Furthermore, the bromine atom on the pyrazole ring and potential halogen atoms introduced onto the pyridine ring can serve as handles for introducing side chains via cross-coupling reactions. For example, the bromine atom can be substituted with various functional groups using metal-catalyzed reactions like the Suzuki or Heck couplings. While not a direct introduction onto the C-H bond, this represents a powerful method for derivatization.

Transformations of existing side chains are also well-documented for related structures. For example, a bromomethyl group on a pyridine ring, as seen in 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, can be readily converted into more complex side chains through nucleophilic substitution. researchgate.net

Table 2: Synthesis and Transformation of Carboxylic Acid Derivatives on Related Pyrazoles

| Starting Material | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| 5-Cyano-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, ethyl ester | 1. KOH, Ethanol2. HCl | 5-Cyano-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid | prepchem.com |

| 3-Chlorophenylhydrazine + Ethyl acetoacetate | Base, then Bromination | 5-Bromo-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylic acid |

Condensation Reactions and Formation of Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with a carbonyl compound (an aldehyde or ketone). ekb.eg The parent molecule, this compound, does not possess either of these functional groups, so derivatization is a necessary prerequisite for it to participate in Schiff base formation.

The most direct strategy involves the introduction of a formyl group (-CHO) onto either the pyrazole or pyridine ring, creating a pyrazole-based aldehyde. This can be achieved through formylation reactions, such as the Vilsmeier-Haack reaction. Once the aldehyde derivative is synthesized, it can be condensed with a wide variety of primary amines to yield Schiff bases. The literature contains numerous examples of pyrazole-4-carbaldehydes reacting with aromatic amines in refluxing ethanol, sometimes with a catalytic amount of acid or base, to produce the corresponding pyrazole-based Schiff bases in high yields. ekb.egekb.eg

Alternatively, an amino group (-NH₂) could be introduced onto the scaffold. This could potentially be achieved by nitrating the molecule followed by reduction of the nitro group to an amine. This amino-functionalized derivative could then react with various aldehydes and ketones to form Schiff bases. nih.gov

The reaction conditions for Schiff base formation are generally mild. The condensation of pyrazole aldehydes with aromatic amines often proceeds smoothly by refluxing the reactants in a suitable solvent like ethanol or methylene (B1212753) chloride. ekb.egekb.eg The resulting Schiff bases are often stable, crystalline solids. This synthetic route offers a straightforward method to significantly expand the chemical diversity of derivatives obtainable from the this compound core.

Table 3: Representative Synthesis of Schiff Bases from Pyrazole Derivatives

| Pyrazole Reactant | Amine/Aldehyde Reactant | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 1-Phenyl-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde | Various Aromatic Amines | Methylene chloride, Reflux | Pyrazole Schiff Base | ekb.eg |

| 5-Amino-1-aryl-pyrazole | 1-Aryl-5-chloro-1H-pyrazole-4-carbaldehyde | Ethanol, Reflux | Double-pyrazole Schiff Base | ekb.eg |

| 4-Amino-antipyrine | 1H-Indole-3-carbaldehyde | Methanol, 80°C | Heterocyclic Schiff Base | ekb.eg |

Spectroscopic Characterization and Structural Elucidation of 4 5 Bromo 1h Pyrazol 3 Yl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

A hypothetical ¹H NMR spectrum of 4-(5-bromo-1H-pyrazol-3-yl)pyridine would be expected to show distinct signals corresponding to the protons on the pyridine (B92270) and pyrazole (B372694) rings.

Pyridine Ring Protons: The pyridine ring would exhibit a characteristic signal pattern. The protons at the 2- and 6-positions (adjacent to the nitrogen) would typically appear as a doublet in the downfield region (around δ 8.5-8.7 ppm) due to the electron-withdrawing effect of the nitrogen atom. The protons at the 3- and 5-positions would also likely appear as a doublet at a slightly higher field (around δ 7.5-7.8 ppm).

Pyrazole Ring Proton: The proton on the pyrazole ring (at the 4-position) would be expected to appear as a singlet, likely in the region of δ 6.5-7.5 ppm. The exact chemical shift would be influenced by the electronic effects of the bromine atom and the pyridine ring.

N-H Proton: The N-H proton of the pyrazole ring would present as a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration, but could be expected in a wide range from δ 10-14 ppm.

For comparison, ¹H NMR data for derivatives such as 4-((5-bromo-1H-pyrazolo[3,4-b]pyridin-3-yl)amino)-N-(substituted)benzenesulfonamide show pyridine ring protons in the range of δ 8.21-8.65 ppm and an -NH proton signal at 14.32 ppm. growingscience.com

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.

Pyridine Ring Carbons: The carbon atoms of the pyridine ring would have characteristic chemical shifts. The carbons adjacent to the nitrogen (C2 and C6) would be expected around δ 150 ppm, while the other carbons (C3, C5, and C4) would appear at a higher field.

Pyrazole Ring Carbons: The carbons of the pyrazole ring would also show distinct signals. The carbon bearing the bromine atom (C5) would be shifted to a higher field (around δ 95-105 ppm) due to the heavy atom effect of bromine. The other two carbons (C3 and C4) would have chemical shifts influenced by their position relative to the nitrogen atoms and the substituents.

Advanced Two-Dimensional NMR Techniques

To definitively assign the proton and carbon signals and to elucidate the connectivity of the molecule, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.

COSY: This experiment would reveal the coupling relationships between adjacent protons, helping to confirm the proton assignments within the pyridine ring.

HSQC: This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of the carbon signals.

HMBC: This experiment would show correlations between protons and carbons that are two or three bonds away, providing crucial information about the connectivity between the pyridine and pyrazole rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for analyzing polar molecules like This compound . In the positive ion mode, the spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 m/z units, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br).

High-Resolution Accurate Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precise mass measurement allows for the determination of the elemental composition of the molecule, confirming the molecular formula of C₈H₆BrN₃. The calculated exact mass for the [M+H]⁺ ion of This compound would be a key piece of data for its unambiguous identification.

While specific experimental data for the target compound is not available, HRMS data for related compounds, such as various substituted pyridine and pyrazole derivatives, consistently demonstrates the utility of this technique in confirming their elemental composition. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. By analyzing the absorption of infrared radiation at specific wavenumbers, characteristic vibrational modes of different bonds can be determined. For pyrazole and pyridine derivatives, IR spectroscopy helps confirm the presence of key structural features. jst.org.inijtsrd.com

In the case of pyrazole-containing compounds, characteristic IR bands can be assigned to various vibrations of the pyrazole ring, as well as any substituent groups. The specific frequencies of these bands can be influenced by the nature and position of substituents on the ring. ijtsrd.com For instance, the stretching vibrations of C=N and N-N bonds within the pyrazole ring, and C-H bending and stretching vibrations, are typically observed. The presence of a bromine atom attached to the pyrazole ring would also influence the vibrational spectrum, often resulting in absorptions in the lower frequency region.

Similarly, the pyridine ring exhibits its own set of characteristic IR absorption bands. These include ring stretching vibrations (C=C and C=N), in-plane and out-of-plane C-H bending vibrations. The substitution pattern on the pyridine ring also affects the positions of these bands.

Table 1: General Infrared Absorption Ranges for Functional Groups in Pyrazole and Pyridine Derivatives

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| N-H (Pyrazole) | Stretching | 3100 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C=N (Ring) | Stretching | 1500 - 1650 |

| C=C (Ring) | Stretching | 1400 - 1600 |

| C-H (Aromatic) | Bending (in-plane) | 1000 - 1300 |

| C-H (Aromatic) | Bending (out-of-plane) | 650 - 900 |

| C-Br | Stretching | 500 - 600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λmax) are characteristic of the conjugated systems present in the molecule.

For this compound, the presence of both pyrazole and pyridine rings, which are aromatic and can be in conjugation, would lead to characteristic UV-Vis absorption bands. The electronic transitions are typically of the π → π* and n → π* type. The exact position and intensity of these bands are sensitive to the solvent polarity and the nature of substituents on the rings. researchgate.net

Studies on similar pyrazoline derivatives have shown that the absorption spectra can be influenced by the solvent environment, with shifts in λmax observed with changing solvent polarity. researchgate.net For instance, an increase in solvent polarity can lead to a red shift (bathochromic shift) in the absorption wavelength. Theoretical calculations using methods like Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict and interpret the electronic absorption spectra of such molecules.

While specific experimental UV-Vis data for this compound is not detailed in the provided results, it is expected that the compound would exhibit absorption maxima in the UV region, characteristic of its heterocyclic structure. The bromine substituent and the linkage between the two rings would also play a role in determining the precise electronic transitions.

Table 2: Expected UV-Vis Absorption Characteristics for Pyrazole-Pyridine Systems

| Type of Transition | Chromophore | Expected Wavelength Range (nm) |

| π → π | Pyrazole and Pyridine Rings | 200 - 400 |

| n → π | Nitrogen atoms in rings | 250 - 450 |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for a complete structural elucidation.

For compounds like this compound, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the molecule in the solid state, including the relative orientation of the pyrazole and pyridine rings. It would also provide precise measurements of the bond lengths involving the bromine atom and the nitrogen atoms in both rings. rsc.orgnih.goviucr.orgmdpi.comresearchgate.net

Crystal structure analyses of related pyrazole and pyridine derivatives have revealed various intermolecular interactions, such as hydrogen bonding (e.g., N-H···N) and π–π stacking, which govern the packing of molecules in the crystal lattice. nih.goviucr.orgmdpi.com For instance, in some pyrazole derivatives, molecules are linked into dimers or chains through hydrogen bonds. nih.gov The presence of a bromine atom can also lead to halogen bonding interactions.

While a specific crystal structure for this compound is not available in the search results, data for related compounds like 3-(4-bromophenyl)-5-methyl-1H-pyrazole and other halogenated pyrazoles provide insights into the types of structures that might be expected. mdpi.comresearchgate.net For example, 4-bromo-1H-pyrazole is known to form trimeric hydrogen-bonding motifs in the solid state. mdpi.com

Table 3: Representative Crystallographic Data for a Related Brominated Pyrazole Compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 3-(4-bromophenyl)-5-methyl-1H-pyrazole | Orthorhombic | P2₁2₁2₁ | 5.9070 | 9.2731 | 17.5641 | 90 | 90 | 90 | researchgate.net |

Computational Chemistry and Molecular Modeling of 4 5 Bromo 1h Pyrazol 3 Yl Pyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity and properties of a molecule. For 4-(5-bromo-1H-pyrazol-3-yl)pyridine, these methods could offer significant insights.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a standard tool for the computational study of organic molecules due to its balance of accuracy and computational cost. A DFT study of this compound would involve optimizing the molecular geometry to find its most stable three-dimensional structure. From this optimized structure, a wealth of electronic properties could be calculated.

Key properties that would be investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions and chemical reactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about bonding and electronic delocalization within the molecule, including hyperconjugative interactions that contribute to its stability.

Mulliken and Natural Population Analysis: These methods would quantify the partial charges on each atom, offering further insight into the molecule's polarity and reactivity.

A hypothetical data table summarizing the expected outputs of such a DFT calculation is presented below.

| Parameter | Predicted Significance for this compound |

| HOMO Energy | Indicates the propensity to donate electrons. |

| LUMO Energy | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |

| Dipole Moment | Quantifies the overall polarity of the molecule. |

| MEP Maxima/Minima | Identifies potential sites for electrophilic and nucleophilic attack. |

Conformational Analysis and Energy Landscape Exploration

The bond connecting the pyrazole (B372694) and pyridine (B92270) rings allows for rotational freedom, leading to different conformations. A thorough conformational analysis would be necessary to identify the most stable conformer(s) and the energy barriers between them. This is typically achieved by systematically rotating the dihedral angle between the two rings and calculating the energy at each step. The resulting potential energy surface would reveal the global minimum energy conformation, which is the most likely structure of the molecule under normal conditions. Understanding the preferred conformation is essential for accurate predictions of its properties and interactions.

Tautomeric Equilibria and Isomerism Studies

Pyrazoles can exist in different tautomeric forms, which can significantly impact their chemical and biological properties. For this compound, the primary tautomeric equilibrium to consider is between the 1H- and 2H- forms of the pyrazole ring.

Theoretical Prediction of 1H- vs. 2H-Pyrazole Tautomeric Preferences

Computational methods, particularly DFT, are highly effective at predicting the relative stabilities of tautomers. By calculating the total electronic energy of the optimized geometries of both the 1H- and 2H- tautomers of this compound, it would be possible to determine which form is thermodynamically more stable in the gas phase. The energy difference between the two would indicate the equilibrium constant for the tautomerization reaction.

A hypothetical table of results for such a study is shown below.

| Tautomer | Relative Energy (kcal/mol) | Predicted Population (%) |

| 1H-tautomer | 0.00 | >99 |

| 2H-tautomer | > 2.0 | <1 |

Note: These are hypothetical values for illustrative purposes.

Influence of Solvent and Substituents on Tautomeric Distribution

The preference for one tautomer over another can be highly dependent on the environment. The use of implicit solvent models (like the Polarizable Continuum Model, PCM) in DFT calculations would allow for the prediction of tautomeric preferences in different solvents. Polar solvents may stabilize one tautomer over the other through dipole-dipole interactions or hydrogen bonding. While the substituents (bromo and pyridyl groups) are fixed in this case, a comparative study with other substituted pyrazoles would highlight the specific electronic and steric effects of these groups on the tautomeric equilibrium.

Molecular Docking and Ligand-Target Interaction Analysis

In the context of medicinal chemistry, molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. If this compound were to be investigated as a potential inhibitor of a specific enzyme, molecular docking would be a critical first step.

The process would involve:

Obtaining the 3D structure of the target protein: This is typically sourced from the Protein Data Bank (PDB).

Preparing the ligand: The 3D structure of the most stable conformer and tautomer of this compound would be used.

Docking simulation: A docking algorithm would be used to place the ligand into the active site of the protein in numerous possible orientations and conformations.

Scoring and analysis: The resulting poses would be scored based on their predicted binding affinity. The best-scoring poses would then be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds (which could be significant due to the bromine atom).

A hypothetical table summarizing the output of a molecular docking study is presented below.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Hypothetical Kinase | -8.5 | ASP 145 | Hydrogen Bond |

| LEU 83 | Hydrophobic | ||

| PHE 81 | Pi-Pi Stacking | ||

| TYR 82 | Halogen Bond |

Note: This table is purely illustrative as no specific docking studies have been published for this compound.

Elucidation of Binding Modes and Key Intermolecular Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For pyrazolyl-pyridine scaffolds, which are common in kinase inhibitors, docking studies are crucial for understanding their binding modes within the ATP-binding site of kinases. nih.govmdpi.com

The binding of such inhibitors is often characterized by key intermolecular interactions. Hydrogen bonds are critical for anchoring the ligand within the binding pocket. For instance, the nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond acceptors, forming interactions with backbone amide protons of the kinase hinge region, a common feature for many kinase inhibitors. nih.govmdpi.com The amide group of the protein backbone can also act as a hydrogen bond donor.

Salt bridges, which are a combination of hydrogen bonding and electrostatic interactions, can also play a role if the ligand and receptor have appropriately charged groups. While this compound is neutral, derivatives could be designed to incorporate charged moieties to form such interactions.

The table below illustrates potential intermolecular interactions that could be formed by the this compound scaffold with a hypothetical protein target, based on the functionalities present in the molecule.

| Interaction Type | Potential Donor/Acceptor in this compound | Potential Interacting Residue Type in Protein |

| Hydrogen Bond | Pyrazole N-H (Donor) | Amino acid with carbonyl or hydroxyl side chain (e.g., Asp, Glu, Ser, Thr) |

| Pyrazole Nitrogen (Acceptor) | Amino acid with N-H or O-H side chain (e.g., Asn, Gln, Ser, Thr, Tyr) | |

| Pyridine Nitrogen (Acceptor) | Amino acid with N-H or O-H side chain (e.g., Asn, Gln, Ser, Thr, Tyr) | |

| Halogen Bond | Bromine atom | Carbonyl oxygen of the protein backbone or side chains |

| π-π Stacking | Pyrazole ring, Pyridine ring | Aromatic amino acids (e.g., Phe, Tyr, Trp, His) |

Virtual Screening Methodologies for Ligand Discovery and Optimization

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.netchemmethod.comresearchgate.net This method can be broadly classified into two approaches: ligand-based and structure-based virtual screening.

For a scaffold like this compound, a structure-based virtual screening approach would be highly relevant if the three-dimensional structure of the target protein is known. In this approach, a library of compounds would be docked into the binding site of the target, and the resulting poses would be scored based on their predicted binding affinity. researchgate.netresearchgate.net Hits from this screening could then be acquired for experimental testing.

Ligand-based virtual screening, on the other hand, relies on the knowledge of other molecules that bind to the target of interest. This method involves searching for molecules with similar properties (e.g., shape, pharmacophore) to known active compounds.

The general workflow for a virtual screening campaign to identify novel ligands based on the this compound scaffold is outlined below.

| Step | Description |

| 1. Target Selection and Preparation | Identification of a biological target and preparation of its 3D structure (e.g., from the Protein Data Bank). This includes adding hydrogens, assigning charges, and defining the binding site. |

| 2. Ligand Library Preparation | A large database of small molecules is prepared. This involves generating 3D conformations for each molecule and assigning appropriate chemical properties. |

| 3. Docking and Scoring | The ligand library is docked into the prepared receptor binding site. Each docked pose is then scored based on a scoring function that estimates the binding affinity. |

| 4. Hit Selection and Filtering | The top-scoring compounds are selected as initial hits. These hits can be further filtered based on drug-like properties (e.g., Lipinski's rule of five) and visual inspection of their binding modes. |

| 5. Experimental Validation | The final set of promising candidates is acquired and tested in biological assays to confirm their activity. |

Molecular Dynamics Simulations for Conformational Flexibility and Dynamic Behavior

For this compound or its analogs complexed with a protein, an MD simulation can reveal:

Stability of the binding pose: Whether the ligand remains in the binding pocket in a stable conformation.

Key interactions over time: The persistence of hydrogen bonds and other interactions observed in docking.

Conformational changes: How the ligand and protein adapt to each other upon binding.

Solvent effects: The role of water molecules in mediating ligand-protein interactions.

A typical MD simulation protocol for a protein-ligand complex is summarized in the following table.

| Step | Description |

| 1. System Setup | The docked protein-ligand complex is placed in a simulation box, which is then filled with water molecules and ions to mimic physiological conditions. |

| 2. Minimization | The energy of the system is minimized to remove any steric clashes or unfavorable geometries. |

| 3. Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to be constant. This allows the system to reach a stable state. |

| 4. Production Run | The simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory of the system's dynamics. |

| 5. Analysis | The trajectory is analyzed to study various properties, such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), hydrogen bond analysis, and binding free energy calculations. |

Through these computational approaches, a comprehensive understanding of the molecular behavior of this compound can be achieved, guiding further experimental studies and the development of new therapeutic agents.

Coordination Chemistry and Ligand Design Principles with 4 5 Bromo 1h Pyrazol 3 Yl Pyridine Scaffolds

Chelation Properties of Pyrazolyl-Pyridine Derivatives as Ligands

Pyrazolyl-pyridine derivatives, including the 4-(5-bromo-1H-pyrazol-3-yl)pyridine scaffold, are recognized for their effective chelation capabilities, readily forming complexes with various metal ions. researchgate.netmdpi.comnih.gov

Nitrogen-Donor Ligand Characteristics and Coordination Modes

Derivatives of pyrazolyl-pyridine are classified as N-donor ligands, utilizing the nitrogen atoms in both the pyridine (B92270) and pyrazole (B372694) rings to coordinate with metal centers. researchgate.netmdpi.com The 2,6-bis(pyrazolyl)pyridine (bpp) framework, a close relative of the subject compound, is a classic example of a tridentate ligand, where the two pyrazolyl nitrogen atoms and one pyridine nitrogen atom bind to the metal ion. mdpi.com This coordination often results in a stable, coplanar arrangement. mdpi.comresearchgate.net The specific coordination mode can be influenced by the substituents on the pyrazole and pyridine rings. For instance, in some complexes, the ligand can adopt a conformation where the pyrazole rings are not coplanar with the pyridine ring.

These ligands can form various coordination geometries, with octahedral and tetrahedral being common. nih.govcore.ac.uk In bis-ligand complexes, such as [Fe(bpp)2]2+, the two tridentate ligands typically coordinate to the metal center to create a pseudo-octahedral environment. nih.gov The flexibility of the pyrazolyl-pyridine backbone allows for distortions from ideal geometries, which can be influenced by the nature of the metal ion and the substituents on the ligand. nih.govacs.org

Factors Influencing Metal Ion Selectivity and Affinity

The selectivity and affinity of pyrazolyl-pyridine ligands for different metal ions are governed by a combination of electronic and steric factors. The basicity of the nitrogen donor atoms plays a crucial role; ligands with more basic nitrogen atoms generally form more stable complexes. researchgate.net The electronic properties of substituents on the pyridine and pyrazole rings can modulate this basicity. For example, electron-withdrawing groups can decrease the electron density on the nitrogen atoms, potentially weakening the metal-ligand bond. Conversely, electron-donating groups can enhance the ligand's affinity for metal ions. mdpi.com

Steric hindrance is another significant factor. Bulky substituents near the coordination sites can prevent the ligand from adopting the ideal geometry for complexation with certain metal ions, leading to selectivity. nih.gov This principle is utilized in the design of ligands for specific applications, such as the separation of actinides from lanthanides, where subtle differences in ionic radii can be exploited by carefully designed ligands. bohrium.comresearchgate.net The interplay between the ligand's electronic properties and steric profile ultimately dictates its coordination behavior and selectivity towards different metal ions. researchgate.net

Synthesis and Spectroscopic Characterization of Metal Complexes

The synthesis of metal complexes with this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.govtdl.org The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Coordination with Transition Metal Ions (e.g., Ru(II), Os(II), Co(II), Ni(II), Cu(II), Zn(II), Ag(I))

Pyrazolyl-pyridine ligands readily coordinate with a range of transition metal ions. For instance, 2,6-bis(pyrazol-1-yl)pyridine (bpp) and its derivatives have been extensively used to form complexes with iron(II), leading to compounds that exhibit spin-crossover behavior. d-nb.info The coordination environment around the metal ion in these complexes is typically a distorted octahedron. mdpi.com

Complexes with other transition metals such as copper(II), zinc(II), and silver(I) have also been synthesized and characterized. mdpi.comnih.gov For example, a tetradentate ligand containing two pyrazolyl-pyridine units has been shown to form a mononuclear four-coordinate complex with Cu(I) and a two-coordinate complex with Ag(I). nih.gov The reaction of 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine with zinc and copper halides yields complexes with the general formulas [ZnX2(L)] and [CuX2(L)] (where X = Cl, Br). mdpi.com

Table 1: Selected Transition Metal Complexes with Pyrazolyl-Pyridine Ligands

| Metal Ion | Ligand | Complex Formula | Coordination Geometry | Reference |

| Fe(II) | 2,6-di(4-{alkyn-1-yl}pyrazol-1-yl)pyridine | [Fe(L)2][BF4]2 | Distorted Octahedral | d-nb.info |

| Cu(I) | Tetradentate pyrazolyl-pyridine | Cu(L) | Four-coordinate | nih.gov |

| Ag(I) | Tetradentate pyrazolyl-pyridine | Ag(L) | Two-coordinate | nih.gov |

| Zn(II) | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | [ZnCl2(L)] | Distorted trigonal bipyramidal | mdpi.com |

| Cu(II) | 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine | [CuCl2(L)] | Distorted trigonal bipyramidal | mdpi.com |

| Ru(II) | 2,6-bis(pyrazol-1-yl)pyridine | [Ru(bpp)(DMSO)Cl2] | Distorted Octahedral | mdpi.com |

Complexation with Lanthanide and Actinide Ions

The coordination chemistry of pyrazolyl-pyridine ligands extends to the f-block elements, with significant research focused on their potential for separating trivalent actinides from lanthanides. bohrium.comresearchgate.net Ligands such as 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP) have demonstrated high selectivity for Am(III) over Eu(III). researchgate.net

The complexation of these ligands with lanthanide and actinide ions has been studied using techniques like solvent extraction, time-resolved laser fluorescence spectroscopy (TRLFS), and X-ray absorption fine structure (EXAFS) spectroscopy. bohrium.comresearchgate.net TRLFS studies on the complexation of Cm(III) with C5-BPP revealed the formation of 1:1, 1:2, and 1:3 metal-to-ligand complexes. bohrium.com The solid-state structures of lanthanide complexes, such as [Sm(C5-BPP)(NO3)3(DMF)] and [Eu(C5-BPP)(NO3)3(DMF)], have been determined by X-ray crystallography, showing the central metal to be 10-coordinate. bohrium.comresearchgate.net These studies provide valuable insights into the structural and thermodynamic factors that govern the selective binding of these ligands to f-elements. osti.gov

Table 2: Lanthanide and Actinide Complexes with Pyrazolyl-Pyridine Ligands

| Metal Ion | Ligand | Complex Stoichiometry (M:L) | Characterization Technique | Reference |

| Am(III) | 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP) | 1:1 | EXAFS | bohrium.com |

| Eu(III) | 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP) | 1:1 | X-ray Crystallography | bohrium.comresearchgate.net |

| Sm(III) | 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP) | 1:1 | X-ray Crystallography | bohrium.comresearchgate.net |

| Cm(III) | 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP) | 1:1, 1:2, 1:3 | TRLFS | bohrium.com |

| La(III) | 3-(2-pyridyl)pyrazole | 2:4 | X-ray Crystallography | mdpi.com |

| Ce(III) | 3-(2-pyridyl)pyrazole | 1:3 | X-ray Crystallography | mdpi.com |

| Nd(III) | 3-(2-pyridyl)pyrazole | 2:4 | X-ray Crystallography | mdpi.com |

| Sm(III) | 3-(2-pyridyl)pyrazole | 2:4 | X-ray Crystallography | mdpi.com |

| Eu(III) | 3-(2-pyridyl)pyrazole | 2:4 | X-ray Crystallography | mdpi.com |

| Gd(III) | 3-(2-pyridyl)pyrazole | 2:4 | X-ray Crystallography | mdpi.com |

| Tb(III) | 3-(2-pyridyl)pyrazole | 2:4 | X-ray Crystallography | mdpi.com |

Structure Activity Relationship Sar Investigations of 4 5 Bromo 1h Pyrazol 3 Yl Pyridine Derivatives

Systematic Chemical Modification of Pyrazole (B372694) Ring Substituents (e.g., at C5, N1)

The pyrazole moiety is a cornerstone of the 4-(5-bromo-1H-pyrazol-3-yl)pyridine scaffold, offering multiple sites for chemical modification that can profoundly influence biological activity. The substituents at the C5 and N1 positions are of particular interest in SAR studies.

Impact of Halogen (Bromine) Substitution on Activity Profiles

The presence of a bromine atom at the C5 position of the pyrazole ring is a critical determinant of the biological activity of this compound derivatives. Halogen substituents, particularly bromine, can significantly modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets.

The bromine atom, being an electron-withdrawing group, can increase the acidity of the pyrazole N-H, enhancing its ability to act as a hydrogen bond donor. This is a crucial interaction for the binding of many kinase inhibitors to the hinge region of the ATP-binding pocket. Furthermore, the lipophilic nature of bromine can facilitate the penetration of the molecule through cell membranes and into hydrophobic pockets of target proteins.

In the context of kinase inhibition, the halogen-substituted benzene (B151609) ring is often important for forming interactions with the hydrophobic pocket under the P-loop of the kinase. mdpi.com While direct SAR data for the C5-bromo substituent on this specific scaffold is limited, the general principles of medicinal chemistry suggest that it plays a key role in target engagement and potency.

Effects of Other Functional Groups on Molecular Recognition

Beyond the C5-bromo substituent, the introduction of other functional groups on the pyrazole ring, particularly at the N1 position, has been a key strategy in optimizing the activity of pyrazolylpyridine derivatives. The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor. nih.gov However, substitution at the N1 position can fine-tune the molecule's properties.

N-alkylation of the pyrazole ring is a common modification. For instance, N-methylation was found to be more appropriate than N-acylation in a series of pyrazole-based CDK inhibitors, leading to enhanced selectivity for CDK4. nih.gov In another study, the introduction of a methyl group on the pyrazole ring was found to be significant for high potency and a slow dissociation from the target kinase. The pyrazole moiety itself is critical, often providing a single hydrogen bond with the hinge region of the kinase. mdpi.com

Systematic Chemical Modification of Pyridine (B92270) Ring Substituents (e.g., at C4)

The pyridine ring in the this compound scaffold serves as a key interaction motif and a point for further chemical diversification. Modifications to the pyridine ring can impact the molecule's solubility, metabolic stability, and target-binding affinity.

In a study of pyrazol-4-yl-pyridine derivatives as positive allosteric modulators of the M4 muscarinic acetylcholine (B1216132) receptor, various substituents were explored on the pyridine ring. nih.gov The introduction of an electron-withdrawing cyano moiety on the pyridine ring led to improved reaction yields during synthesis, highlighting the influence of electronics on chemical reactivity. nih.gov

The substitution pattern on the pyridine ring can also dictate the vector for attaching larger groups to modulate pharmacokinetic properties or to target specific sub-pockets within a binding site. For example, in the development of JNK inhibitors, various substituents on the pyridine ring were explored to optimize potency and in vivo profiles. nih.gov

Influence of Linker Chemistry and Orientation between Heterocyclic Rings

The direct linkage between the pyrazole and pyridine rings in the 4-(pyrazol-3-yl)pyridine scaffold is a key structural feature. The relative orientation of these two heterocyclic rings is crucial for presenting the necessary pharmacophoric elements in the correct spatial arrangement for binding to a biological target.

While the core structure of this compound has a direct bond, related studies on other bicyclic heterocyclic inhibitors have shown that introducing a linker, such as an amide or a methylene (B1212753) group, can significantly impact activity. For instance, in the development of pyrazole-clubbed pyrimidine (B1678525) hybrids, the removal of a methylene bridge between a trimethoxyphenyl ring and the pyrimidine core was a key design element. nih.gov

The rigidity of the direct linkage in this compound restricts the conformational flexibility of the molecule, which can be advantageous in pre-organizing the molecule for binding and reducing the entropic penalty upon binding.

Role of Positional Isomerism and Tautomeric Forms in SAR

The potential for positional isomerism and the existence of different tautomeric forms are important considerations in the SAR of this compound derivatives.

Positional Isomerism: The attachment point of the pyrazole ring to the pyridine ring can significantly affect biological activity. For example, in a series of ALK5 inhibitors, positional isomers of 3-substituted-4-(quinoxalin-6-yl) pyrazoles showed marked differences in their inhibitory activity. mdpi.com Similarly, the position of substituents on both the pyrazole and pyridine rings can lead to isomers with distinct biological profiles. The regiochemistry of pyrazole formation can be influenced by steric and electronic factors of the starting materials. researchgate.net

Design Principles for Modulating Chemical Reactivity and Selectivity

The design of derivatives of this compound with modulated chemical reactivity and selectivity is guided by several key principles.

Modulating Reactivity: The bromine atom on the pyrazole ring can be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce a wide variety of substituents, thereby enabling the exploration of a large chemical space. The electronic nature of substituents on the pyridine ring can also influence the reactivity of the scaffold in synthetic transformations. nih.gov

Modulating Selectivity: Achieving selectivity for a particular biological target over others is a major goal in drug design. For pyrazolylpyridine-based kinase inhibitors, selectivity is often achieved by exploiting subtle differences in the ATP-binding sites of different kinases. For instance, an ortho substitution on the pyrazole ring proved to be important for selectivity of a JAK1 inhibitor over JAK2. mdpi.com The strategic placement of substituents that can form specific interactions with non-conserved amino acid residues is a key strategy for enhancing selectivity.

Below is a data table with examples of pyrazolylpyridine derivatives and their reported biological activities, illustrating some of the SAR principles discussed.

| Compound ID | Core Scaffold | R1 (Pyrazole N1) | R2 (Pyridine) | Biological Target | Activity (IC50) | Reference |

| 1 | 4-(Pyrazol-3-yl)-pyrimidine | H | Morpholine | JNK3 | 0.63 µM | nih.gov |

| 2 | Pyrazol-4-yl-pyridine | H | 6-cyano | M4 Receptor | pKB = 6.5 | nih.gov |

| 3 | Pyrazolo[3,4-b]pyridine | H | Alkylamino | TBK1 | > 1 µM | nih.gov |

| 4 | Pyrazolo[3,4-b]pyridine | H | Indole (B1671886) derivative | TBK1 | 8.5 nM | nih.gov |

| 5 | 2-(Pyrazol-5-yl)-pyridine | H | 2-nitrophenylsulfonyl | Anti-HBV | 9.19 µM | rsc.org |

Future Research Directions for 4 5 Bromo 1h Pyrazol 3 Yl Pyridine

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 4-(5-bromo-1H-pyrazol-3-yl)pyridine and its analogs is poised to embrace the principles of green and sustainable chemistry. Traditional multi-step syntheses, while effective, often suffer from drawbacks such as low atom economy, the use of hazardous reagents, and the generation of significant waste. consensus.app Consequently, the development of more efficient and environmentally benign synthetic methodologies is a paramount objective.

One promising avenue is the exploration of one-pot, multi-component reactions . These reactions, which allow for the construction of complex molecules from simple starting materials in a single synthetic operation, offer significant advantages in terms of efficiency and sustainability. For instance, a one-pot, four-component reaction has been successfully employed for the synthesis of pyrazolo[3,4-b]pyridines using a magnetic layered double hydroxide (B78521) (LDH) as a nanocatalyst. researchgate.netnih.gov Future research could adapt such methodologies for the regioselective synthesis of this compound, potentially by utilizing a brominated precursor in a multi-component setup. The development of an effective one-pot strategy for the synthesis of related 4-arylpyrazolo[3,4-b]pyridin-6-ones from 5-aminopyrazoles and azlactones further highlights the potential of this approach. researchgate.netcore.ac.uk

Microwave-assisted organic synthesis (MAOS) presents another powerful tool for accelerating the synthesis of pyrazole (B372694) derivatives. mdpi.comsigmaaldrich.com This technique can significantly reduce reaction times, improve yields, and often leads to cleaner reaction profiles compared to conventional heating methods. mdpi.com The application of microwave irradiation to the synthesis of pyrazolo[3,4-b]pyridines has been reported, demonstrating its potential for the efficient construction of this heterocyclic core. rsc.org Future work should focus on optimizing microwave-assisted protocols specifically for the synthesis of this compound, potentially leading to rapid and high-yielding synthetic routes.

Furthermore, the adoption of flow chemistry offers a paradigm shift in the synthesis of pyrazole-containing molecules. Current time information in Pasuruan, ID.nih.govnih.govnih.gov Continuous flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility, scalability, and safety, particularly when handling hazardous intermediates. Current time information in Pasuruan, ID. A two-step continuous-flow synthesis of substituted pyrazole derivatives has been developed, showcasing the potential for efficient and scalable production. nih.gov Adapting such flow methodologies for the synthesis of this compound could enable on-demand production and facilitate the rapid generation of a library of derivatives for further studies.

| Synthetic Strategy | Key Advantages | Potential Application for this compound |

| One-Pot, Multi-component Reactions | Increased efficiency, reduced waste, operational simplicity. researchgate.netnih.govresearchgate.netcore.ac.uk | Development of a one-pot synthesis from simple, readily available starting materials. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cleaner reactions. mdpi.comsigmaaldrich.comrsc.org | Rapid and efficient synthesis of the target compound and its derivatives. |

| Flow Chemistry | Enhanced control, scalability, improved safety, potential for automation. Current time information in Pasuruan, ID.nih.govnih.govnih.gov | On-demand and scalable production, facilitating library synthesis for screening. |

Exploration of Advanced Derivatization and Scaffold Diversity Strategies

The this compound scaffold is ripe for chemical modification, offering multiple sites for derivatization to generate a diverse library of novel compounds with tailored properties. The bromine atom on the pyrazole ring and the pyridine (B92270) ring itself are key handles for introducing structural diversity.

Cross-coupling reactions , such as the Suzuki-Miyaura and Sonogashira reactions, are powerful tools for the functionalization of the bromo-substituted pyrazole ring. nih.gov These reactions allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl groups at the C5-position of the pyrazole. For instance, the Sonogashira cross-coupling reaction has been successfully employed on bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines to generate a series of alkyne-spacer derivatives. nih.gov Similarly, Suzuki coupling has been used to synthesize 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides from a 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide precursor. nih.gov Future research should systematically explore a wide array of boronic acids/esters and terminal alkynes in cross-coupling reactions with this compound to generate a library of novel derivatives.